3,5,7-Trimethyl-1-adamantylamine

Descripción

Contextual Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Sciences

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, provides a rigid, stress-free, and three-dimensional scaffold that has captivated chemists for decades. wikipedia.orgyale.edu This unique cage-like structure is not merely a chemical curiosity but a foundational building block in various scientific disciplines, most notably in medicinal chemistry and materials science. nih.govthieme-connect.compublish.csiro.aursc.org

The lipophilic nature of the adamantane core is a key feature, often utilized to enhance the fat solubility of drug candidates, thereby improving their pharmacokinetic profiles. nih.govacs.org By replacing flat aromatic rings with the bulky adamantane cage, researchers can escape the "flatland" of traditional drug design, allowing for a more precise three-dimensional exploration of biological targets. publish.csiro.au This strategy has been successfully employed in the development of antiviral and central nervous system-acting drugs. wikipedia.orgnih.gov

Furthermore, the ability to functionalize adamantane at its bridgehead positions allows for the creation of a diverse array of derivatives with tailored properties. thieme-connect.comresearchgate.net These functionalized adamantanes serve as versatile scaffolds for constructing complex molecules, including polymers and catalysts. rsc.orgresearchgate.net The defined tetrahedral geometry of the adamantane cage makes it an ideal component for building well-defined, multi-valent structures. thieme-connect.com

Overview of 3,5,7-Trimethyl-1-adamantylamine as a Distinctive Research Target

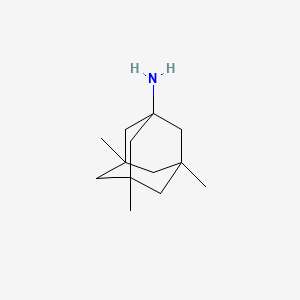

Within the vast family of adamantane derivatives, this compound stands out as a molecule with a specific and intriguing substitution pattern. nih.gov This compound features a primary amine group at one bridgehead position (C-1) and methyl groups at the other three bridgehead positions (C-3, C-5, and C-7). This precise arrangement of functional groups on the rigid adamantane framework imparts a unique combination of properties that make it a valuable subject of study.

The primary amine serves as a crucial functional handle for further chemical modifications, such as amide bond formation or the introduction of other pharmacologically relevant moieties. thieme-connect.com The three methyl groups, on the other hand, significantly increase the lipophilicity of the molecule compared to the parent 1-adamantylamine. This enhanced lipophilicity can have a profound impact on the molecule's interaction with biological systems.

The study of this compound and its derivatives allows researchers to probe the effects of this specific substitution pattern on biological activity and physicochemical properties. It serves as a model system for understanding how modifications to the adamantane core can fine-tune the properties of the resulting compounds for specific applications.

Historical Developments in Adamantane Chemistry Relevant to Functionalized Derivatives

The journey of adamantane from a theoretical curiosity to a cornerstone of modern chemistry is a fascinating narrative. Although its existence was postulated in 1924 by H. Decker, it was first isolated from petroleum in 1933 by S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.comworldscientific.com Early attempts at laboratory synthesis were inefficient. wikipedia.orgyale.edu A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a practical synthesis of adamantane through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. yale.edunih.gov This made adamantane readily available for widespread research.

The discovery of the antiviral activity of 1-aminoadamantane (amantadine) in 1963 marked the birth of the medicinal chemistry of adamantane derivatives. nih.govacs.org This finding spurred extensive research into the synthesis and biological evaluation of other functionalized adamantanes. nih.gov

The development of methods for the selective functionalization of adamantane's bridgehead positions has been a key area of research. thieme-connect.com Techniques such as bromination followed by nucleophilic substitution and various radical functionalization reactions have enabled the synthesis of a wide range of mono- and multi-substituted adamantane derivatives. thieme-connect.comrsc.orgrsc.org These synthetic advancements have been crucial for creating complex molecules like this compound and exploring their potential applications. thieme-connect.com

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,7-trimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUSMBMGXZZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195023 | |

| Record name | 3,5,7-Trimethyl-1-adamantylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42194-25-2 | |

| Record name | 3,5,7-Trimethyl-1-adamantylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042194252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trimethyl-1-adamantylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3,5,7-trimethyladamantane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTM2NEH4HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 3,5,7-Trimethyl-1-adamantylamine

The primary and most established method for the synthesis of this compound is through the Ritter reaction. This pathway involves the generation of a stable carbocation from a suitable precursor, which is then trapped by a nitrile, followed by hydrolysis to yield the desired amine.

Amination via the Ritter Reaction Pathway

The Ritter reaction is a versatile and widely used method for the synthesis of N-substituted amides, which can be subsequently hydrolyzed to primary amines. wikipedia.orgresearchgate.net The reaction proceeds through the electrophilic addition of a carbocation to a nitrile, forming a nitrilium ion intermediate that is then hydrolyzed. wikipedia.orgorganic-chemistry.org

The initial step in this synthetic sequence is the generation of a stable carbocation precursor, typically a halogenated adamantane (B196018). The bridgehead positions of adamantane are particularly susceptible to substitution reactions. The synthesis of 1,3,5-trimethyladamantane (B123903) itself can be achieved through methods such as the exhaustive methylation of adamantane derivatives using reagents like tetramethylsilane (B1202638) and aluminum chloride. researchgate.net

Once 1,3,5-trimethyladamantane is obtained, it can be halogenated at the remaining bridgehead position (C1) to produce 1-halo-3,5,7-trimethyladamantane. This halogenation is a crucial step for facilitating the subsequent formation of the adamantyl carbocation required for the Ritter reaction. Bromination is a common method for this transformation.

Table 1: Representative Halogenation of Adamantane Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 1-Bromoadamantane (B121549) | Substitution, Iodination, Substitution | 1,3,5,7-tetrakis(4-acryloyloxy-phenyl)adamantane | google.com |

| 1,3,5,7-Tetraphenyladamantane | I₂, BFIB, CHCl₃ | 1,3,5,7-Tetrakis(p-iodophenyl)adamantane | google.com |

This table illustrates general halogenation strategies on adamantane cores, which are analogous to the principles used for 1,3,5-trimethyladamantane.

The Ritter reaction is typically carried out in the presence of a strong acid, which serves to generate the carbocation from the precursor. wikipedia.org Concentrated sulfuric acid is a classic and effective catalyst for this transformation. nih.gov The 1-halo-3,5,7-trimethyladamantane, in the presence of sulfuric acid, readily forms the stable tertiary 3,5,7-trimethyl-1-adamantyl carbocation.

This carbocation is then reacted with a nitrile. For the synthesis of the parent amine, hydrogen cyanide or a cyanide salt is often used, which leads to the formation of a formamide (B127407) intermediate. wikipedia.org Alternatively, other nitriles like acetonitrile (B52724) can be employed, which would yield an acetamide.

Recent advancements in catalysis have explored the use of various Lewis acids and other catalytic systems to promote the Ritter reaction under milder conditions. organic-chemistry.orgnih.gov For instance, iron(III) nitrate (B79036) nonahydrate has been shown to be an effective promoter for the reaction between secondary alcohols and nitriles. nih.gov While not specifically detailed for this compound, these modern catalytic approaches highlight the ongoing efforts to improve the efficiency and applicability of the Ritter reaction. organic-chemistry.org

The reaction of the 3,5,7-trimethyl-1-adamantyl carbocation with a cyanide source generates an N-(3,5,7-trimethyl-1-adamantyl)nitrilium ion. This intermediate is then hydrolyzed during aqueous workup to yield the corresponding N-(3,5,7-trimethyl-1-adamantyl)formamide. wikipedia.orgorganic-chemistry.org

The final step to obtain this compound is the hydrolysis of this formamide intermediate. This is typically achieved by heating the formamide in the presence of a strong acid or base. For example, hydrolysis can be carried out using hydrochloric acid or sodium hydroxide. In a related synthesis, N-(2-oxaadamantan-5-yl)amides were hydrolyzed to the corresponding amine using thiourea (B124793) and acetic acid in ethanol. nih.gov This two-step process, formation of the amide via the Ritter reaction followed by hydrolysis, is a robust and well-documented route to adamantylamines.

Alternative Amination Strategies for Adamantylamines

While the Ritter reaction is a primary pathway, other methods for the amination of adamantanes exist, offering alternative synthetic routes.

An alternative strategy for the amination of adamantanes involves the use of organolithium intermediates. This method provides a direct route to amination, bypassing the need for the multi-step Ritter reaction sequence. The process generally involves the formation of a lithiated adamantane, which is then reacted with an electrophilic aminating agent.

A patented method describes the preparation of aminated bridgehead polycyclic hydrocarbons by first reacting a bridgehead halo polycyclic hydrocarbon with lithium metal under sonication to form the corresponding lithio compound. google.com This 1-lithio-3,5,7-trimethyladamantane intermediate can then be reacted in situ with an aminating agent to yield the desired amine. google.com Suitable aminating agents for this transformation include hydroxylamine-O-sulfonates and methoxyamine-methyl lithium complexes. google.com

Table 2: Electrophilic Amination of Organolithiums

| Organolithium | Electrophilic Aminating Agent | Product | Reference |

| Aryl and Heteroaryl Organolithiums | N,N-dialkyl-O-benzoylhydroxylamines | Aryl and Heteroaryl Amines | nih.govnih.gov |

| PhLi | N,N-diisopropyl-O-benzoyl hydroxylamine | N,N-diisopropylaniline | nih.gov |

| p-methoxyphenyl lithium | N,N-dialkyl-O-benzoylhydroxylamines | N,N-dialkyl-4-methoxyaniline | nih.gov |

This table showcases the general principle of aminating organolithium compounds, a strategy applicable to adamantyl systems.

This organolithium-based approach offers a direct and potentially more streamlined synthesis of adamantylamines, although the handling of organolithium reagents requires specific experimental conditions. nih.gov

Sonication-Assisted Reaction Protocols

The application of ultrasound, or sonication, has been identified as a viable method for the synthesis of adamantane amines. A patented method describes the derivatization of 1-halo adamantanes, including precursors to this compound such as 1-bromo-3,5,7-trimethyladamantane. This process involves reacting the halogenated adamantane with lithium metal in an organic solvent, typically an ether, under sonication to form a lithiated adamantane intermediate. This intermediate is then reacted in situ with an aminating agent, also under sonication, to yield the corresponding 1-aminoadamantane. google.com A key advantage of this protocol is that it can proceed without the need for external heating or heterologous particulate scouring agents. google.com The reaction is typically carried out at temperatures ranging from approximately -10°C to 25°C. google.com

The general procedure involves placing lithium wire into a dry, nitrogen-flushed flask with an ether solvent. A solution of the 1-bromoadamantane derivative is then added. The flask is submerged in an ultrasound bath, and sonication is initiated. The aminating agent is added dropwise, and the mixture undergoes further sonication to complete the reaction. google.com This sonochemical approach has also been utilized in the formation of nanoparticles for drug delivery systems involving Memantine (B1676192), where ultrasound energy is used to create emulsions. nih.gov

Synthetic Challenges and Strategies for Purity Enhancement in Research Synthesis

The synthesis of research-grade this compound is not without its challenges. The pursuit of high purity necessitates careful control over reaction conditions and the implementation of advanced purification techniques.

Mitigation of Over-alkylation in Methyl Group Introduction

A crucial step in the synthesis of this compound involves the introduction of methyl groups onto the adamantane core. A significant challenge in this stage is the potential for over-alkylation, where more than the desired number of methyl groups are added to the molecule. While specific literature detailing the mitigation of over-alkylation for this exact compound is sparse, general organic synthesis principles apply. Strategies to control methylation often involve the careful stoichiometric control of the methylating agent and the use of specific reaction conditions (temperature, solvent) to favor the desired degree of substitution.

Control of Formamide Hydrolysis Efficacy

One common synthetic route to this compound involves the use of formamide as an aminating agent in a Ritter-type reaction with a suitable precursor, such as 1-chloro-3,5-dimethyladamantane, to form the key intermediate N-formyl-1-amino-3,5-dimethyl-adamantane. google.comresearchgate.net The subsequent step is the hydrolysis of this formamide intermediate to yield the final amine. google.comresearchgate.net

Advanced Purification Techniques for Research-Grade Material

Achieving high purity of this compound, particularly for research applications, often requires advanced purification techniques beyond simple filtration and washing.

One patented purification process for Memantine involves recrystallization from a mixed solvent system. The crude product is dissolved in a heated mixture of solvents such as acetone/water, tetrahydrofuran/water, methanol/methyl tertiary butyl ether (MTBE), or ethanol/MTBE. The solution is then slowly cooled to a temperature between -15°C and 5°C to induce crystallization. The resulting crystals are then filtered, washed, and dried under a vacuum to yield a product with a purity exceeding 99.9%. google.com

For analytical purposes and to ensure the purity of the final compound, highly sensitive methods like High-Performance Liquid Chromatography (HPLC) are employed. A stability-indicating HPLC method has been developed for the quantification of Memantine in dosage forms. This method involves pre-column derivatization of the amine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). The resulting derivative is then separated on a C18 column and detected by UV spectroscopy. nih.gov Such methods are crucial for quality control and for detecting any process-related impurities. researchgate.net Gas chromatography is another analytical technique used to assess the purity of Memantine. google.com

Derivatization Chemistry and Functionalization of the Adamantylamine Core

The rigid, cage-like structure of the adamantane core in this compound makes it an attractive scaffold for chemical modification. Derivatization and functionalization can lead to new analogues with potentially altered physicochemical properties.

Construction of Substituted Adamantylamine Analogues

The primary amino group of this compound serves as a key handle for derivatization. A variety of analogues have been synthesized by modifying this functional group.

For instance, Memantine has been used as a starting material for the synthesis of amide-linked derivatives. In one approach, the amino group is activated with ethylchloroformate to facilitate amide bond formation with various carboxylic acids, such as valproic acid, phenylbutyric acid, and butyric acid. mdpi.com Another strategy involves coupling with caffeic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents. mdpi.com

Furthermore, hybrid molecules have been created by linking the aminoadamantane moiety to other pharmacologically active scaffolds. Examples include hybrids with ferulic acid, glutathione, and (R)-α-Lipoic Acid. nih.gov These constructions often involve forming a direct linkage between the nitrogen atom of the adamantylamine and a functional group on the other molecule, sometimes via an alkyl chain spacer. nih.gov The synthesis of new analogues can also involve modifications to the adamantane cage itself, leading to structures like benzohomoadamantane scaffolds. nih.gov

The table below summarizes some of the derivatization strategies for this compound:

| Starting Material | Reagents | Resulting Derivative | Reference |

| This compound | Valproic acid, TEA, Ethylchloroformate | Amide-linked valproate derivative | mdpi.com |

| This compound | Phenylbutyric acid, TEA, Ethylchloroformate | Amide-linked phenylbutyrate derivative | mdpi.com |

| This compound | Butyric acid, TEA, Ethylchloroformate | Amide-linked butyrate (B1204436) derivative | mdpi.com |

| This compound | Caffeic acid, TEA, HOBt, DCC | Amide-linked caffeic acid derivative | mdpi.com |

| This compound | Ferulic acid (with alkyl spacer) | Memantine-ferulic acid hybrid | nih.gov |

Introduction of Diverse Functional Groups via Radical Functionalization

The direct functionalization of the adamantane core, known for its strong sp³-hybridized C-H bonds, often requires robust methods such as radical-mediated reactions. nih.govresearchgate.net These reactions typically proceed via the formation of a stable adamantyl radical intermediate, which can then be trapped by various reagents to introduce new functional groups. nih.govrsc.org While the existing amino and methyl groups on this compound can influence regioselectivity, the fundamental principles of radical functionalization of the adamantane skeleton remain applicable.

The process is generally initiated by a radical species that abstracts a hydrogen atom from the adamantane cage. nih.gov Highly reactive oxygen-centered radicals or photoexcited species are often necessary to activate the strong C-H bonds. nih.gov Once the adamantyl radical is formed, it can participate in a variety of transformations to yield products with diverse functionalities, including alkenes, alkynes, arenes, and carbonyl groups. nih.govresearchgate.netrsc.org For instance, radical carbonylation can introduce acyl groups, which are precursors to carboxylic acids and other carbonyl derivatives. rsc.org

| Radical Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

| Formylation | O-benzylaldoxime, 4-benzoylpyridine, UV light | Formyl (via oxime intermediate) | nih.gov |

| Amidation | Aryl isocyanides, Ferrocene catalyst, Oxygen | Amide | nih.gov |

| Oxidative Carbonylation | Phthalimide-N-oxyl (PINO), Oxygen, Carbon Monoxide | Carboxylic Acid | rsc.org |

| Ketone Synthesis | Decatungstate photocatalyst, Carbon Monoxide, Alkenes | Ketone | rsc.org |

This table presents examples of radical functionalization methods applied to the general adamantane scaffold, which are conceptually applicable to its derivatives.

Formation of Complex Polycyclic and Heterocyclic Scaffolds

The adamantane framework serves as a robust building block for constructing more intricate molecular systems. nih.gov The amine functionality of this compound is a key handle for elaborating the structure into complex polycyclic and heterocyclic scaffolds through various synthetic strategies. rsc.org

Cyclocondensation reactions are a powerful tool for building heterocyclic rings onto the adamantane core. These reactions typically involve the condensation of two or more molecules to form a ring, often with the elimination of a small molecule like water. The primary amine of an adamantylamine derivative can act as a nucleophile, reacting with bifunctional electrophiles to form a new heterocyclic system. uobaghdad.edu.iquobaghdad.edu.iq

For example, the condensation of adamantan-1-ylamine with various aldehydes and subsequently with reagents like 3-mercaptopropanoic acid or maleic anhydride (B1165640) has been shown to produce adamantyl-containing thiazinan-4-one and oxazepin-4,7-dione derivatives, respectively. uobaghdad.edu.iq This strategy allows for the fusion or attachment of six- and seven-membered heterocyclic rings to the adamantane scaffold. uobaghdad.edu.iq The synthesis of azaadamantanes can also be achieved through condensation reactions, such as reacting ketones with urotropine in a series of Mannich reactions. nih.gov

| Amine Reactant | Co-reactant(s) | Resulting Heterocycle | Reference |

| Adamantan-1-ylamine derived Schiff base | 3-Mercaptopropanoic acid | 1,3-Thiazinan-4-one derivative | uobaghdad.edu.iq |

| Adamantan-1-ylamine derived Schiff base | Maleic anhydride | 1,3-Oxazepin-4,7-dione derivative | uobaghdad.edu.iq |

| Adamantan-1-ylamine derived Schiff base | 3-Chloropropanoic acid | 1,3-Oxazinan-6-one derivative | uobaghdad.edu.iq |

| Ketones, Urotropine | N/A (self-condensation) | 1,3-Diaza-adamantan-6-one | nih.gov |

This table illustrates cyclocondensation reactions using general adamantylamine derivatives to form various heterocyclic systems.

The introduction of an adamantyl group, a process known as adamantylation, onto nitrogen-containing heteroaromatic systems is a common strategy in medicinal chemistry to enhance properties like lipophilicity. mdpi.comnih.gov The amine group of this compound itself is a point of attachment, but the adamantyl cage can also be attached to other molecules. Using a precursor like 1-bromo-3,5,7-trimethyladamantane, the bulky trimethyl-adamantyl group can be appended to the nitrogen atoms of various heterocycles.

A notable example is the adamantylation of purines. Synthetic routes have been developed for 2,6,9-trisubstituted purines where an adamantane moiety is attached. nih.gov The alkylation of a purine (B94841) derivative, such as 2,6-dichloro-9H-purine, with an adamantyl halide in the presence of a base like potassium carbonate, leads to the formation of N-adamantylated purines. nih.gov This method can be applied to a range of N-nucleophiles, including azoles and amides, often catalyzed by Lewis or Brønsted acids. mdpi.com For example, 1-adamantanol (B105290) can react with N-nucleophiles like primary carboxamides or 1,2,3-benzotriazole in the presence of aluminum triflate to yield N-adamantylated products. mdpi.com

Structural Characterization and Advanced Spectroscopic Analysis in Research

High-Resolution Spectroscopic Techniques for Molecular Architecture Elucidation

The precise three-dimensional arrangement of atoms in 3,5,7-trimethyl-1-adamantylamine is fundamental to understanding its properties and potential applications. High-resolution spectroscopic methods are indispensable tools for this purpose, providing detailed insights into the molecule's structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of their nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). In the case of this compound hydrochloride, ¹H NMR spectroscopy in deuterium (B1214612) oxide (D₂O) reveals characteristic signals for the adamantane (B196018) cage protons. The methyl groups at the 3, 5, and 7 positions typically appear as a singlet in the range of δ 1.2–1.5 ppm. The high symmetry of the adamantane cage often results in overlapping signals for the methylene (B1212753) and methine protons of the cage itself, which are observed at different chemical shifts. For instance, in the parent compound, amantadine (B194251) (1-adamantylamine), the protons of the adamantane cage appear as distinct signals, which can be assigned to the specific CH and CH₂ groups. walshmedicalmedia.comucl.ac.uk The introduction of methyl groups in this compound influences the electronic environment and, consequently, the chemical shifts of the neighboring cage protons.

Table 1: Representative ¹H NMR Spectral Data for Adamantane Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound hydrochloride | D₂O | 1.2-1.5 | Adamantane methyl singlets |

| Amantadine | CDCl₃ | ~1.42-1.76, ~2.05 | Adamantane cage protons ucl.ac.uk |

| Adamantane | CDCl₃ | ~1.76, ~1.87 | Adamantane cage protons walshmedicalmedia.com |

This table is for illustrative purposes and shows typical chemical shift ranges. Actual values can vary based on experimental conditions.

X-ray Crystallography for Three-Dimensional Structural Resolution

These studies reveal a highly ordered, three-dimensional lattice. The adamantane cage maintains its rigid, chair-like conformation in the solid state. The crystal packing is influenced by hydrogen bonding interactions involving the amine group and the chloride counter-ion, as well as van der Waals forces between the bulky adamantane cages. researchgate.net For instance, the crystal structure of memantine (B1676192) hydrochloride has been predicted and experimentally verified, showing a channel-like structure with solvent-accessible surfaces. researchgate.net It crystallizes in the triclinic space group P-1. researchgate.net The detailed bond lengths and angles obtained from such studies are crucial for understanding the steric and electronic properties of the molecule.

Table 2: Crystallographic Data for Memantine Hydrochloride, an Analog of this compound

| Parameter | Value researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4941 (11) |

| b (Å) | 13.491 (2) |

| c (Å) | 15.086 (3) |

| α (°) | 102.911 (3) |

| β (°) | 91.824 (3) |

| γ (°) | 101.500 (3) |

| Volume (ų) | 1258.5 (4) |

| Z | 2 |

This data for memantine hydrochloride provides a model for the likely crystallographic parameters of the closely related this compound.

Conformational Analysis and Rigidity Studies of the Adamantane Cage

The adamantane cage is renowned for its exceptional rigidity. canada.ca This rigidity stems from its diamondoid structure, which is a network of fused cyclohexane (B81311) rings in the stable chair conformation. Unlike flexible cyclic molecules, the adamantane skeleton does not undergo ring flipping or significant conformational changes. This inherent rigidity is a defining characteristic of adamantane derivatives, including this compound.

The substitution of three methyl groups at the bridgehead positions (3, 5, and 7) and an amino group at another bridgehead position (1) does not compromise the fundamental rigidity of the cage. Conformational analysis of such derivatives primarily considers the rotational freedom of the substituent groups. The bulky adamantane cage can, however, impose steric hindrance on neighboring molecules or on other parts of a larger molecule to which it is attached. researchgate.net This steric influence is a key factor in the molecular recognition and biological activity of many adamantane derivatives. The rigidity of the adamantane scaffold makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular shape is desired. rsc.org

Investigations into Phase Transitions of Adamantane Derivatives

Many adamantane derivatives exhibit interesting solid-state phase behavior, often transitioning between different crystalline forms with changes in temperature or pressure. These phase transitions are typically from a low-temperature, ordered phase to a high-temperature, orientationally disordered phase, often referred to as a "plastic crystal" phase. canada.caresearchgate.netresearchgate.net In the plastic crystalline state, the molecules maintain their lattice positions but have rotational freedom.

Studies on various adamantane derivatives, such as 1-fluoroadamantane (B1266609) and 2-chloroadamantane (B1585024), have characterized these phase transitions using techniques like differential scanning calorimetry (DSC) and vibrational spectroscopy. canada.caresearchgate.net For example, 1-fluoroadamantane undergoes a phase transition at 231 K upon heating, with an enthalpy of transition (ΔHt) of 1.65 kJ mol⁻¹ and an entropy of transition (ΔSt) of 7.3 J K⁻¹ mol⁻¹. researchgate.net Similarly, 2-chloroadamantane shows two transitions upon heating at 227 K and 242 K. canada.ca These transitions are often characterized by a significant hysteresis between heating and cooling cycles, which is indicative of a first-order phase transition. canada.ca

While specific phase transition data for this compound is not detailed in the available literature, it is reasonable to infer that it would exhibit similar behavior due to its adamantane core. The presence of the trimethyl and amino substituents would influence the specific transition temperatures and thermodynamic parameters.

Table 3: Phase Transition Data for Selected Adamantane Derivatives

| Compound | Transition Temperature (Heating) | Enthalpy of Transition (ΔHt) | Entropy of Transition (ΔSt) |

| 1-Fluoroadamantane | 231 K researchgate.net | 1.65 kJ mol⁻¹ researchgate.net | 7.3 J K⁻¹ mol⁻¹ researchgate.net |

| 2-Chloroadamantane (Phase III → II) | 227 K canada.ca | 0.47 kJ mol⁻¹ ambeed.com | 2.3 J K⁻¹ mol⁻¹ ambeed.com |

| 2-Chloroadamantane (Phase II → I) | 242 K canada.ca | 8.3 kJ mol⁻¹ ambeed.com | 35 J K⁻¹ mol⁻¹ ambeed.com |

| 1-Adamantanol (B105290) | 359 K | - | 36 J K⁻¹ mol⁻¹ |

This table illustrates the phase transition behavior of representative adamantane derivatives, providing a basis for understanding the potential behavior of this compound.

Computational and Theoretical Investigations of 3,5,7 Trimethyl 1 Adamantylamine

Computational and theoretical chemistry have become indispensable tools in the study of pharmacologically active molecules. For 3,5,7-trimethyl-1-adamantylamine, also known as memantine (B1676192), these in silico methods provide profound insights into its physicochemical properties and its interactions with biological systems. These computational approaches allow for the investigation of the molecule at an atomic level, offering a rational basis for its observed biological activity and guiding the design of new derivatives.

Applications in Advanced Chemical and Materials Science Research

Role as a Versatile Chemical Building Block and Synthetic Intermediate

3,5,7-Trimethyl-1-adamantylamine, a derivative of adamantane (B196018), serves as a crucial and versatile building block in organic synthesis. Its rigid, three-dimensional cage-like structure, inherited from the adamantane core, provides a unique scaffold for constructing more complex molecules. google.comsolubilityofthings.com This structural rigidity and predictable geometry make it an attractive starting material for the synthesis of a variety of compounds with tailored properties.

The presence of the primary amine group at a bridgehead position offers a reactive site for a wide range of chemical transformations. This allows for the introduction of the bulky trimethyl-adamantyl moiety into various molecular frameworks. For instance, it can be readily acylated to form amides, such as N-((3s,5s,7s)-3,5,7-trimethyladamantan-1-yl)acetamide. allmpus.como2hdiscovery.coalentris.orgsynzeal.com This reactivity makes it a valuable intermediate in the preparation of fine chemicals and complex organic compounds. biosynth.com

The trimethyl-substituted adamantane core imparts specific physicochemical properties to the resulting molecules, including high thermal stability, lipophilicity, and a defined spatial orientation. These characteristics are highly desirable in various fields, including medicinal chemistry and materials science. The compound's utility as a synthetic intermediate is further highlighted by its role in the preparation of derivatives for research purposes. biosynth.com

Table 1: Examples of Reactions Utilizing this compound as a Building Block

| Reactant | Reagent | Product | Application Area |

| This compound | Acetic Anhydride (B1165640) | N-((3s,5s,7s)-3,5,7-trimethyladamantan-1-yl)acetamide | Chemical Synthesis |

| 1-Adamantanol (B105290) | Acetanilide Analogues | 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane | Polymer Chemistry |

This table provides illustrative examples of how this compound and its parent structures are used as starting materials in multi-step syntheses.

Contributions to the Synthesis and Modification of Advanced Materials

The unique structural features of this compound make it a valuable component in the design and synthesis of advanced materials. The incorporation of the bulky and rigid adamantane cage can significantly influence the properties of the resulting materials.

Design of Materials for Optoelectronics, Sensors, and Energy Storage

While direct applications of this compound in these specific fields are not extensively documented in the provided search results, the broader class of adamantane derivatives is recognized for its potential in materials science. The rigid adamantane framework can be functionalized to create materials with specific electronic and optical properties. For instance, the synthesis of colorless polyimides with high glass transition temperatures and excellent optical transparency has been achieved using adamantane-containing diamines. rsc.org These properties are crucial for applications in optoelectronics.

Furthermore, the principles of supramolecular chemistry, which often involve host-guest interactions with adamantane derivatives, are being explored for the development of sensors. kent.ac.uk The cage-like structure of adamantane can encapsulate other molecules, and this interaction can be designed to produce a detectable signal, forming the basis of a sensor.

Modification of Perovskite Films for Enhanced Stability and Performance

The search results did not yield specific information on the use of this compound for the modification of perovskite films.

Development of Polymeric Materials

Adamantane derivatives, including amines, are utilized in the synthesis of polymers to impart desirable properties such as high thermal stability and rigidity. google.comrsc.org For example, adamantane-containing diamines have been successfully used to produce semi-alicyclic polyimides through polycondensation reactions. rsc.org These polymers exhibit high glass transition temperatures, a direct consequence of the rigid adamantane units in the polymer backbone. rsc.org

The incorporation of the adamantane cage can also influence the packing of polymer chains, leading to materials with altered mechanical and optical properties. For example, polyimides derived from a dimethyl-substituted adamantane diamine showed higher d-spacing and better optical properties compared to those from an unsubstituted adamantane diamine. rsc.org The bulky nature of the adamantyl group can create free volume within the polymer matrix, which can be advantageous for certain applications.

Engagement in Supramolecular Chemistry and Nanotechnology Research

The adamantane cage is a well-established guest molecule in supramolecular chemistry, known for its ability to form stable inclusion complexes with various host molecules, particularly cyclodextrins and cucurbiturils. ub.edunih.gov This strong and specific non-covalent interaction is a cornerstone of host-guest chemistry and has been widely exploited in the construction of self-assembled systems. researchgate.net

The trimethyl-substituted adamantane moiety of this compound, with its increased lipophilicity, can influence these host-guest interactions. These interactions are fundamental to the development of nanostructures and nanomaterials. ub.edu For example, the self-assembly of adamantane-functionalized molecules with host molecules can lead to the formation of nanoparticles, vesicles, and other nanoscale architectures. ub.eduresearchgate.net

In nanotechnology, these supramolecular assemblies have potential applications in various areas. For instance, the functionalization of quantum dots with adamantane derivatives through supramolecular interactions has been demonstrated, paving the way for new approaches to surface modification of nanomaterials. researchgate.net The ability to control the assembly and disassembly of these systems through external stimuli makes them attractive for applications in smart materials and targeted delivery systems.

Table 2: Host-Guest Systems Involving Adamantane Derivatives

| Host Molecule | Guest Moiety | Key Interaction | Application Area |

| β-Cyclodextrin | Adamantane | Hydrophobic Inclusion | Drug Delivery, Nanotechnology |

| Cucurbit alentris.orguril | Adamantyl | Hydrophobic & Ion-Dipole | Surface Modification, Sensing |

This table illustrates the common host-guest pairings involving the adamantane core, which is central to the supramolecular chemistry of this compound.

Utilization as a Reference Standard in Analytical Chemistry Method Development

This compound, and more broadly its parent compound 1-adamantylamine (amantadine), are used as analytical reference standards. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Certified reference materials are crucial for ensuring the accuracy and reliability of analytical methods. supelco.com.tw These standards are used for various purposes, including method development, validation, and quality control in pharmaceutical and other analytical laboratories. synzeal.comsynzeal.com

The availability of a well-characterized standard of known purity is essential for the quantification of the analyte in various matrices. sigmaaldrich.com For example, in the pharmaceutical industry, reference standards are used to identify and quantify active pharmaceutical ingredients and their impurities. synzeal.comsynzeal.com The use of this compound or its close analogs as a reference standard underpins the quality assurance of analytical data generated for research and regulatory purposes.

Exploration in Advanced Lubricants and Aerospace Fuels Research

The unique cage-like structure of adamantane and its derivatives has prompted significant interest in various fields of advanced materials science, including the development of high-performance lubricants and next-generation aerospace fuels. The inherent thermal stability and high density of the adamantane core make it a promising scaffold for creating fluids that can withstand extreme operating conditions. While direct and extensive research on this compound for these specific applications is not widely published, its structural features suggest potential avenues for exploration.

Advanced Lubricants Research

The quest for advanced lubricants capable of functioning under high temperatures and pressures has led researchers to explore various synthetic base oils and additives. Adamantane derivatives, in general, are recognized for their exceptional thermal and oxidative stability, which are critical properties for high-performance lubricants. sigmaaldrich.comtimeshighereducation.com The rigid, strain-free structure of the adamantane cage contributes to its high resistance to degradation at elevated temperatures. sigmaaldrich.com

While specific studies on this compound as a lubricant or lubricant additive are limited in publicly available literature, the properties of related adamantane compounds provide a basis for its potential utility. For instance, adamantane-containing esters have been shown to be promising components for thermally stable lubricating oils, capable of operating at temperatures of 200°C and above. timeshighereducation.com The introduction of alkyl groups, such as the three methyl groups in this compound, can further enhance the lipophilicity of the molecule, a desirable trait for lubricant components.

The presence of the primary amine group (-NH2) on the adamantane cage introduces a polar functional group that could be beneficial for lubricant applications. Amines are known to function as corrosion inhibitors and anti-wear additives by adsorbing onto metal surfaces and forming a protective film. This film can reduce friction and prevent direct metal-to-metal contact, thereby minimizing wear. Research on long-chain alkylamines has demonstrated their effectiveness in improving the tribological properties of lubricant oils. The combination of the robust, thermally stable trimethyladamantane core with a functional amine group suggests that this compound could potentially serve as a multifunctional lubricant additive, providing both thermal stability and surface protection.

Further research would be necessary to evaluate the tribological performance of this compound, including its effectiveness in reducing friction and wear, its thermal and oxidative stability in base oil formulations, and its compatibility with other lubricant additives.

Aerospace Fuels Research

In the realm of aerospace engineering, there is a continuous demand for high-energy-density fuels that can increase the range and payload of aircraft and space vehicles. Alkyl adamantanes have emerged as a promising class of compounds for such applications due to their high volumetric energy density, a consequence of their compact and dense molecular structure. nih.govbohrium.com

Research has specifically highlighted the potential of methylated adamantanes. For example, studies on dimethyl-adamantane isomers have shown that they possess high density, good low-temperature fluidity, and, significantly, better thermal stability than conventional jet fuels like JP-10. researchgate.netresearchgate.net The position of the methyl groups on the adamantane skeleton has been found to influence these properties. Furthermore, 1,3,5-trimethyl-adamantane has been synthesized and investigated as a high-energy-density fuel, indicating the promise of this specific trimethyl-substituted core. synzeal.com

While these studies focus on the hydrocarbon analogs, the inclusion of an amino group, as in this compound, would alter the fuel properties. The nitrogen atom would slightly increase the density of the molecule. However, the impact of the amine group on combustion characteristics, such as ignition delay, flame speed, and soot formation, would need to be thoroughly investigated. The presence of nitrogen could also influence the thermal stability and storage characteristics of the fuel.

Theoretical calculations and experimental evaluations of the combustion properties of this compound would be required to ascertain its viability as a component in advanced aerospace fuels. Key parameters to be determined would include its net heat of combustion, density, freezing point, and thermal oxidative stability.

The following table summarizes some of the key properties of related compounds, which could serve as a benchmark for future studies on this compound.

| Property | Dimethyl-adamantane Fuel researchgate.net | 1-Ethyl-3-methyl adamantane researchgate.net | 1-Propyladamantane researchgate.net | JP-10 |

| Density (g/mL) | > 0.9 | > 0.9 | > 0.9 | ~0.94 |

| Thermal Stability | Better than JP-10 | - | - | - |

| Volumetric Net Heat of Combustion | Higher than conventional jet fuel | Higher than conventional jet fuel | Higher than conventional jet fuel | ~39.6 MJ/L |

Mentioned Compounds

| Chemical Name |

| This compound |

| Adamantane |

| Dimethyl-adamantane |

| 1,3,5-trimethyl-adamantane |

| 1-Ethyl-3-methyl adamantane |

| 1-Propyladamantane |

| JP-10 |

Mechanistic Research in Biological Systems Pre Clinical Focus

Neurobiological Interaction Mechanism Studies

The neurobiological activity of 3,5,7-Trimethyl-1-adamantylamine has been a significant area of pre-clinical investigation. Studies have explored its interactions with key receptor systems involved in neurotransmission and neuronal health, revealing a multi-faceted mechanism of action.

Research has established this compound, also known as memantine (B1676192), as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Its chemical structure, an amino-alkyl cyclohexane (B81311) derivative, features a three-ring adamantane (B196018) core with a bridgehead amine group. nih.gov Under physiological conditions, this amine group is positively charged, allowing it to bind at or near the magnesium (Mg2+) binding site within the NMDA receptor's associated ion channel. nih.gov

Unlike other NMDA antagonists, memantine is characterized by its low to moderate affinity and strong voltage-dependency, which are crucial to its mechanism. This allows it to block the channel only when it is excessively open, without significantly interfering with the normal synaptic transmission necessary for physiological functions. nih.gov This action as a non-competitive antagonist is believed to help restore the balance between nigrostriatal and corticostriatal pathways. researchgate.net The effectiveness of adamantane derivatives in treating certain nervous system disorders is thought to stem predominantly from their ability to inhibit NMDA receptor-mediated responses. nih.govnih.gov

| Receptor Target | Antagonist | Mechanism of Action | Key Structural Feature |

| N-methyl-D-aspartate (NMDA) Receptor | This compound (Memantine) | Uncompetitive, low-affinity channel blockade. Binds at or near the Mg2+ site. | Positively charged bridgehead amine on adamantane structure. |

A primary consequence of NMDA receptor antagonism is the protection of neurons from excitotoxicity. Excessive levels of the excitatory neurotransmitter glutamate (B1630785) can lead to the over-activation of NMDA receptors, causing a pathological influx of calcium ions that triggers neuronal cell death. mdpi.com This process, known as glutamate-induced excitotoxicity, is implicated in a variety of neurological conditions. mdpi.com

Pre-clinical studies using cultured neurons have demonstrated that adamantane derivatives, including memantine and the related compound amantadine (B194251), can protect against this glutamate-induced toxicity. nih.gov Research on dissociated cortical neurons showed that memantine could prevent the loss of synchronization and changes in neuronal activity caused by glutamate exposure. nih.gov These findings suggest that by blocking excessive NMDA receptor activation, this compound helps prevent the downstream cascade of events that lead to neuronal damage and death. nih.govmdpi.com

| Protective Action | Mechanism | Model System | Reference Compound |

| Neuroprotection against glutamate toxicity | Inhibition of NMDA receptor-mediated excitotoxicity | Cultured cerebellar, cortical, and mesencephalic neurons | Memantine, Amantadine |

| Prevention of changes to neuronal activity | Prevention of glutamate-induced loss of synchronization | Dissociated cortical neurons | Memantine |

Beyond direct NMDA receptor antagonism, research indicates that this compound can modulate broader neurotransmitter systems. The function of the central nervous system relies on a delicate balance of various neurotransmitters, and disturbances in this homeostasis are linked to numerous disorders. nih.gov By inhibiting NMDA receptors, which play a crucial role in synaptic plasticity, these compounds can influence other neurotransmitter pathways. nih.govfrontiersin.org

For instance, studies have reported that NMDA receptor antagonists can lead to an increase in the release of striatal dopamine (B1211576) in vivo. nih.gov This modulation of the dopaminergic system is a key area of investigation, particularly for movement disorders where dopamine signaling is disrupted. nih.gov The interplay between the glutamatergic and dopaminergic systems is critical for controlling actions and learning, and the modulatory effects of NMDA antagonists on this interaction are a significant focus of pre-clinical research. nih.gov

Exploration of Antiviral Research Pathways

The adamantane scaffold, central to the structure of this compound, is also found in some of the earliest developed antiviral agents. Research into this class of compounds has uncovered specific mechanisms by which they can inhibit viral replication, particularly against influenza A virus.

The primary antiviral mechanism of action for adamantane derivatives like amantadine and rimantadine is the inhibition of viral uncoating. nih.govnih.govebsco.comnih.gov Uncoating is a critical early step in the viral replication cycle where the viral capsid disintegrates to release the viral genome into the host cell. libretexts.orgyoutube.com For influenza A, this process occurs after the virus has entered the host cell via an endosome. ebsco.com

Adamantanes specifically block this uncoating step. ebsco.comresearchgate.net Research has shown that in the presence of rimantadine, the degradation of the viral particle within infected cells is significantly reduced, suggesting a direct interference with the uncoating process. nih.govnih.gov By preventing the release of the viral genome, the virus is unable to proceed with transcription and replication, effectively halting the infection at an early stage. researchgate.net

The specific molecular target for the antiviral action of adamantanes against Influenza A has been identified as the M2 protein. nih.govnih.govnih.gov The M2 protein is an integral membrane protein that forms a tetrameric, pH-activated proton channel in the viral envelope. nih.govnih.gov This ion channel activity is essential for the viral uncoating process. nih.gov After the virus enters the host cell's endosome, the M2 channel allows protons to flow from the acidic endosome into the interior of the virion. ebsco.comresearchgate.net This acidification of the viral core weakens the interaction between the viral matrix protein and the ribonucleoprotein, facilitating the release of the viral genome. ebsco.com

Amantadine and its derivatives physically block this M2 proton channel. nih.govnih.gov By occluding the pore of the channel, these drugs prevent the influx of protons, thereby inhibiting the acidification of the virion and blocking the subsequent uncoating step. researchgate.netnih.gov This targeted action specifically inhibits the replication of influenza A virus strains, which possess the M2 protein, but not influenza B viruses, which lack it. researchgate.net

| Viral Process Inhibited | Mechanism of Action | Specific Viral Target | Drug Class |

| Viral Uncoating | Physical occlusion of a proton channel | Influenza A M2 Protein | Adamantanes (e.g., Amantadine, Rimantadine) |

| Viral Genome Release | Prevention of virion interior acidification | M2 Ion Channel | Adamantanes (e.g., Amantadine, Rimantadine) |

Enzyme Inhibition Studies Utilizing Adamantane-Based Scaffolds

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors. Derivatives of adamantane, including this compound, are explored for their potential to interact with the active sites of various enzymes, influencing their catalytic activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Dipeptidyl peptidase-IV is a serine peptidase that plays a significant role in glucose metabolism, primarily by inactivating incretin hormones. epa.govnih.gov Consequently, inhibitors of DPP-IV are a therapeutic approach for managing type 2 diabetes. nih.govnih.gov While extensive research has been conducted to develop DPP-IV inhibitors, leading to various classes of compounds, the focus has largely been on scaffolds that mimic the dipeptide structure of its natural substrates. nih.gov The scientific literature centered on adamantane-based structures, specifically this compound, as direct DPP-IV inhibitors is not prominent.

Soluble Epoxide Hydrolase (sEH) Inhibition: Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy fatty acids, converting them from generally anti-inflammatory mediators to less active or pro-inflammatory diols. nih.gov Inhibition of sEH is therefore considered a promising strategy for treating inflammatory diseases and hypertension. nih.govnih.gov The adamantane moiety has been systematically studied as a component of sEH inhibitors.

Research into adamantyl ureas has shown that substituents on the adamantane cage significantly affect inhibitory potency and metabolic stability. nih.govescholarship.org A noteworthy finding is the differential effect of methylation on the adamantane scaffold against sEH from different species. Specifically, compounds featuring three methyl substituents on the adamantane ring, a structure related to this compound, were found to be very poor inhibitors of murine sEH. nih.gov In contrast, these same compounds remained highly potent inhibitors of human sEH. nih.gov This suggests a species-specific difference in the enzyme's active site. Further studies indicated that introducing a single methyl group to the adamantane scaffold can lead to a four-fold increase in inhibitory potency without a significant loss of metabolic stability compared to the unsubstituted adamantane. nih.gov

Protein Phosphatases: Protein phosphatases are crucial enzymes that regulate a vast array of cellular processes by dephosphorylating proteins. Myosin phosphatase (MP) is a Ser/Thr specific protein phosphatase, and its regulation is implicated in various cellular functions. nih.gov Another key phosphatase, Protein Phosphatase 1 (PP1), is involved in regulating cell polarity scaffolds. nih.gov However, current research does not extensively feature adamantane-based compounds like this compound as direct modulators of these specific protein phosphatases.

Hydroxysteroid Dehydrogenases (HSDs): Hydroxysteroid dehydrogenases are a class of enzymes that modulate the activity of steroid hormones and are targets for various diseases. nih.gov Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for instance, are being investigated for the treatment of metabolic diseases. nih.gov The adamantane scaffold has been incorporated into potential HSD inhibitors. For example, adamantyl ethanone derivatives have been discovered as potent inhibitors of 11β-HSD1, highlighting the utility of the adamantane cage in designing molecules that target this enzyme class. nih.gov

Broader Biological Activity Spectrum in In Vitro and In Vivo Research Models

The unique physicochemical properties of the adamantane nucleus have led to its investigation in a wide range of biological contexts beyond enzyme inhibition, including antimicrobial and antiviral research.

The adamantane cage is a core component in various compounds investigated for their pharmacological properties, including antimicrobial activity. nih.gov Its lipophilic nature can enhance the ability of a molecule to interact with and penetrate microbial cell membranes. mdpi.com

Several studies have synthesized and evaluated adamantane-containing compounds for their efficacy against a panel of bacteria. For instance, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, novel N-Mannich bases derived from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones showed potent activity against one or more of the tested microorganisms. researchgate.net The antimicrobial efficacy of adamantane-based supramolecular self-associating amphiphiles has also been demonstrated against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. kent.ac.uk Derivatives of memantine (3,5-dimethyladamantane-1-amine), a compound structurally similar to this compound, have also been studied for their antimicrobial effects. uctm.edu

Malaria remains a significant global health issue, necessitating the discovery of new therapeutic agents. nih.govnih.gov The adamantane scaffold has been explored in the design of novel antimalarial compounds. mdpi.com

In one study, a library of unique antimalarial 1,2,4-triazolo[4,3-a]pyrazines was generated by reacting a parent scaffold with 14 commercially available primary amines. beilstein-journals.orgbeilstein-journals.org The resulting amine-substituted triazolopyrazines were screened against the Plasmodium falciparum 3D7 strain. beilstein-journals.orgbeilstein-journals.org The tertiary alkylamine products, which could potentially include adamantane-based amines, displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.orgbeilstein-journals.org Notably, several of these compounds demonstrated no toxicity at 80 µM against the human embryonic kidney cell line HEK293. beilstein-journals.orgbeilstein-journals.org Other research has focused on mono-Mannich bases incorporating different amine substituents for their activity against P. falciparum, with many showing IC50 values in the nanomolar range. researchgate.net

The adamantane moiety has also been investigated for its potential in developing agents against the human immunodeficiency virus (HIV). researchgate.net Several adamantane derivatives have demonstrated notable inhibitory activity against HIV in preclinical studies. researchgate.net For example, adamantane-containing polyanionic agents have been shown to inhibit HIV-1 replication. kent.ac.uk Furthermore, adamantyl-thiazolidin-4-one derivatives have displayed potent anti-HIV activity. researchgate.net The development of peptidomimetic compounds, which have shown anti-HIV activity, has also been an area of research, with multicomponent reactions used to create libraries of novel compounds for testing. core.ac.uk

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Functionalized Derivatives for Targeted Research

The inherent properties of the adamantane (B196018) core, such as its lipophilicity and rigidity, make it an attractive building block in medicinal chemistry and material science. nih.govmdpi.com The synthesis of novel functionalized derivatives of 3,5,7-trimethyl-1-adamantylamine is a key area of future research. This involves the strategic addition of various chemical moieties to the adamantane skeleton to create compounds with specific, targeted activities.

One approach involves the synthesis of 1,2-disubstituted adamantane derivatives, which are chiral and can be exploited in applications where stereochemistry is crucial, such as enantioselective catalysis and interactions with biological systems. mdpi.com The construction of the adamantane framework through total synthesis or ring expansion/contraction reactions of adamantane homologues provides a versatile route to such derivatives. mdpi.com For instance, rearrangements of noradamantane and protoadamantane (B92536) can lead to the formation of 1,2-disubstituted adamantanes. mdpi.com

Furthermore, the development of "3+1" adamantane scaffolds, which are orthogonally functionalized tetrasubstituted derivatives, allows for the conjugation of multiple functional molecules. researchgate.net This modular approach, utilizing techniques like amide formation and click chemistry, enables the creation of complex structures with diverse properties. researchgate.net The synthesis of adamantane-based dendrons, which are nano-sized polymers, is another promising direction, potentially improving the physicochemical properties of drugs. researchgate.net

Recent synthetic strategies have also focused on creating adamantane derivatives through facile condensation reactions. For example, novel 1-adamantanylamine derivatives have been synthesized by reacting tricyclo[3.3.1.1^3,7]decan-1-amine with various substituted aromatic aldehydes and ketones. mdpi.com Similarly, two-stage synthetic methods have been employed to produce novel hydrazide–hydrazones of 1-adamantanecarboxylic acid. mdpi.com These methods expand the library of available adamantane derivatives for further investigation.

Integration of Advanced Computational Approaches for Predictive Modeling and Discovery

Advanced computational methods are becoming indispensable tools for accelerating the discovery and development of new adamantane derivatives. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to predict the properties of these compounds and to understand their interactions at a molecular level. doi.org

For instance, computational studies have been employed to predict the properties of adamantane derivatives as high-energy-density fuels, exploring the effects of different substituents on density, heat value, and stability. doi.org These simulations can guide the synthesis of derivatives with superior properties by identifying key structural descriptors. doi.org

In the realm of medicinal chemistry, molecular docking and MD simulations are used to evaluate the binding affinity and potential interactions of adamantane derivatives with biological targets. acs.orgtandfonline.com These in silico analyses can predict the efficacy of new drug candidates and provide insights into their mechanisms of action. acs.org For example, computational studies have been used to investigate the potential of adamantane derivatives as inhibitors of the SARS-CoV-2 E-protein ion channel. acs.org Such studies can identify promising lead compounds for further experimental validation. acs.org

Furthermore, computational models can be used to understand the structure-activity relationships of adamantane derivatives. By analyzing how small structural modifications affect the biological activity of a compound, researchers can rationally design more potent and selective molecules. nih.gov

Expansion into Novel Material Science Applications with Tailored Properties

The unique properties of adamantane and its derivatives, including their rigid structure and thermal stability, make them attractive for applications in material science. wikipedia.org Future research will likely focus on the development of adamantane-based polymers and nanomaterials with tailored properties.

Adamantane-based polymers have potential applications in coatings for touchscreens and as components of thermally stable lubricants. wikipedia.org The cage-like structure of adamantane allows for the incorporation of guest molecules, which could be released in a controlled manner, suggesting applications in drug delivery systems. wikipedia.org

The ability of adamantane derivatives to self-assemble into molecular crystals is another area of interest. wikipedia.org By functionalizing adamantane with different groups, it is possible to control the supramolecular interactions and create materials with specific optical or electronic properties. mdpi.com For example, the synthesis of an adamantanyl-functionalized phthalimide (B116566) scaffold provides a precursor for further modifications to create new supramolecular materials. mdpi.com

The use of adamantane derivatives as precursors for nanodiamonds is an emerging field. nih.gov Under high-pressure, high-temperature conditions, certain adamantane derivatives can be converted into nanodiamonds, which have applications in biomedical imaging and quantum technologies. nih.gov

Deeper Elucidation of Complex Biological Interaction Pathways at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for the development of new therapeutic agents. This research involves studying the interactions of these compounds with specific proteins and receptors.

Memantine (B1676192), a structurally related compound (3,5-dimethyl-1-adamantylamine), is known to be an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Future research will likely focus on elucidating the precise binding interactions of this compound and its derivatives with the NMDA receptor and other potential biological targets. acs.org Studies have already identified hydrophobic binding pockets for the methyl groups of memantine within the NMDA receptor. nih.govacs.org Understanding how the additional methyl group in this compound affects these interactions could lead to the design of more potent and selective NMDA receptor modulators.

Molecular modeling studies can provide valuable insights into these interactions. For example, docking studies have been used to understand how memantine derivatives bind to cholinesterases and how they might inhibit the aggregation of amyloid-beta peptides, both of which are relevant to Alzheimer's disease. nih.gov

Furthermore, investigating the broader biological activity of this compound derivatives is an important avenue of research. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. nih.govmdpi.com Future studies will aim to identify the specific molecular pathways through which these compounds exert their effects, which could lead to the discovery of new therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 3,5,7-Trimethyl-1-adamantylamine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of adamantane derivatives followed by amination . For example:

- Step 1 : Methylation of adamantane using methylating agents (e.g., methyl halides) under acidic conditions to introduce methyl groups at the 3, 5, and 7 positions.

- Step 2 : Amination via reaction with ammonia or amine sources under high pressure (5–10 atm) and elevated temperatures (80–120°C) .

Optimization Tips : - Monitor reaction progress using GC-MS to avoid over-alkylation.

- Adjust solvent polarity (e.g., dichloromethane vs. DMF) to control reaction kinetics.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm methyl group positions and adamantane cage integrity. For example, methyl protons appear as singlets at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular weight (e.g., [M+H] at m/z 208.2) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation.

- Avoid exposure to strong acids or oxidizers , which may degrade the adamantane core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antiviral effects)?

- Experimental Design : Use dose-response studies in distinct models (e.g., neuronal cells for neuroprotection, viral plaque assays for antiviral activity).

- Control for Purity : Residual solvents (e.g., triethylamine) may interfere with assays; validate purity via HPLC (≥98%) and test solvent-only controls .

- Mechanistic Studies : Compare binding affinity to NMDA receptors (neuroprotection) vs. viral envelope proteins using surface plasmon resonance (SPR) .

Q. What strategies improve the yield of the amination step in large-scale synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) to enhance reaction efficiency.

- Pressure Modulation : Higher pressures (up to 15 atm) can drive ammonia incorporation into the adamantane framework, but monitor for side reactions like over-amination .

- In Situ Monitoring : Use FTIR to track NH consumption and adjust feed rates dynamically .

Q. How does the structural rigidity of this compound influence its pharmacokinetic properties?

- Computational Modeling : Perform molecular dynamics simulations to predict blood-brain barrier penetration, leveraging its similarity to memantine .

- In Vivo Studies : Administer radiolabeled compound (e.g., -labeled) in rodent models and quantify tissue distribution via scintillation counting .

Q. What methodologies address discrepancies in spectral data (e.g., unexpected NMR shifts)?

- Isotopic Labeling : Synthesize -labeled methyl groups to assign peaks unambiguously.

- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) that obscure signal splitting at standard temperatures .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human serum at 37°C for 24–72 hours, then analyze degradation products via LC-MS/MS .

- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.